Cas no 1239319-94-8 (tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate)
![tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1239319-94-8x500.png)
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
- 2-amino-6-Azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester
- 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester
- 6-Boc-2-amino-6-aza-spiro[3.4]octane
- SY344037
- cis-6-Boc-6-azaspiro[3.4]octan-2-amine
- CS-0048432
- TERT-BUTYL 2-AMINO-7-AZASPIRO[3.4]OCTANE-7-CARBOXYLATE
- MFCD27997370
- MFCD17016203
- SB22625
- TWNDWKDXPSDFLL-UHFFFAOYSA-N
- tert-butyl (2r,4s)-2-amino-6-azaspiro[3.4]octane-6-carboxylate
- DTXSID40719164
- tert-butylcis-2-amino-6-azaspiro[3.4]octane-6-carboxylate
- AM803065
- PB27108
- 1932465-75-2
- tert-butyl cis-2-amino-6-azaspiro[3.4]octane-6-carboxylate
- 2-Amino-6-Boc-6-azaspiro[3.4]octane
- AS-34375
- EN300-3052592
- SY097591
- 6-Boc-2-amino-6-azaspiro[3.4]octane
- SB22626
- 6-Azaspiro[3.4]octane-6-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester
- cis-6-Boc-2-amino-6-azaspiro[3.4]octane
- CS-0184881
- MFCD27997369
- trans-6-Boc-2-amino-6-azaspiro[3.4]octane
- tert-butyl trans-2-amino-6-azaspiro[3.4]octane-6-carboxylate
- AKOS016015855
- A890634
- tert-butyl (2s,4r)-2-amino-6-azaspiro[3.4]octane-6-carboxylate
- P20428
- t-Butyl trans-2-amino-6-azaspiro[3.4]octane-6-carboxylate
- SCHEMBL9994757
- AS-79123
- W14024
- 1932303-76-8
- DB-369006
- (MESO-2R,4S)-TERT-BUTYL 2-AMINO-6-AZASPIRO[3.4]OCTANE-6-CARBOXYLATE
- 6-Boc-2-aMino-6-aza-spiro...
- AS-79124
- t-Butyl cis-2-amino-6-azaspiro[3.4]octane-6-carboxylate
- 1239319-94-8
-
- MDL: MFCD17016203
- インチ: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3
- InChIKey: TWNDWKDXPSDFLL-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCC2(CC(C2)N)C1
計算された属性
- せいみつぶんしりょう: 226.168127949g/mol
- どういたいしつりょう: 226.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.6Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 318.8±35.0 °C at 760 mmHg
- フラッシュポイント: 146.6±25.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T204828-100mg |
tert-Butyl 2-Amino-6-azaspiro[3.4]octane-6-carboxylate |
1239319-94-8 | 100mg |
$104.00 | 2023-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119072-1g |
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate |
1239319-94-8 | 97% | 1g |
¥3091.00 | 2024-08-09 | |
Chemenu | CM106172-500mg |
tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate |
1239319-94-8 | 97% | 500mg |
$283 | 2021-08-06 | |
TRC | T204828-1g |
tert-Butyl 2-Amino-6-azaspiro[3.4]octane-6-carboxylate |
1239319-94-8 | 1g |
$ 490.00 | 2022-06-03 | ||
ChemScence | CS-0048432-100mg |
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate |
1239319-94-8 | 100mg |
$190.0 | 2022-04-28 | ||
ChemScence | CS-0048432-250mg |
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate |
1239319-94-8 | 250mg |
$318.0 | 2022-04-28 | ||
Chemenu | CM106172-5g |
tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate |
1239319-94-8 | 97% | 5g |
$1075 | 2023-11-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011627-50G |
tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate |
1239319-94-8 | 97% | 50g |
¥ 31,548.00 | 2023-03-31 | |
abcr | AB454123-1 g |
2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester, 95%; . |
1239319-94-8 | 95% | 1g |
€549.60 | 2023-04-22 | |
eNovation Chemicals LLC | D498244-10G |
tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate |
1239319-94-8 | 97% | 10g |
$1720 | 2024-07-21 |
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
3. Book reviews
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylateに関する追加情報
Introduction to Tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS No: 1239319-94-8)
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, identified by its CAS number 1239319-94-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic amine derivative features a unique structural framework, combining a tert-butyl group with an azaspiro scaffold, which makes it a promising candidate for various biochemical applications. The compound’s molecular structure, characterized by its spiro linkage between a nitrogen-containing heterocycle and an octane ring, contributes to its distinct physicochemical properties and potential biological activities.
The Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate molecule exhibits a high degree of complexity, which is reflected in its intricate stereochemistry. The spirocyclic core imparts rigidity to the molecule, influencing its interactions with biological targets. This structural motif has been explored in the development of novel pharmacophores, particularly in the quest for compounds that can modulate enzyme activity and receptor binding. The presence of both amino and carboxyl functional groups further enhances its versatility, allowing for modifications that can fine-tune its pharmacological profile.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit enhanced binding affinity and selectivity compared to linear analogs. The azaspiro[3.4]octane core, as seen in Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, has been investigated for its potential in drug discovery, particularly in the context of central nervous system (CNS) therapeutics. Studies have demonstrated that such scaffolds can interact with a variety of neurotransmitter receptors, making them attractive for developing treatments for neurological disorders.
One of the most compelling aspects of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is its synthetic accessibility. The compound can be synthesized through multi-step organic transformations that involve the construction of the spirocyclic core and subsequent functionalization. Advances in synthetic methodologies have enabled the preparation of complex spiroamines with high yields and purity, facilitating their use in both academic research and industrial applications. The tert-butyl group, in particular, serves as a protective group that can be selectively removed under controlled conditions, allowing for further derivatization.
The biological activity of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate has been the subject of numerous investigations. Preclinical studies have suggested that this compound may possess inhibitory effects on certain enzymes and receptors relevant to inflammation and pain modulation. The amino group at the 2-position provides a site for hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the carboxylate moiety at the 6-position can participate in salt formation, enhancing solubility and bioavailability.
Recent research has also explored the potential of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate as a scaffold for developing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. The spirocyclic structure of this compound allows it to mimic natural substrates or inhibitors, thereby disrupting aberrant signaling cascades. Preliminary computational studies have identified pockets on kinase active sites that are complementary to the shape and charge distribution of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, suggesting its potential as a lead compound.
The pharmaceutical industry has shown particular interest in compounds that can cross the blood-brain barrier (BBB). The structural features of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, including its lipophilicity and small molecular size, make it a candidate for BBB penetration. This property is essential for treating neurological conditions where therapeutic agents need to reach the central nervous system effectively. Further studies are ongoing to optimize its pharmacokinetic properties and evaluate its efficacy in animal models.
From a medicinal chemistry perspective, Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate represents an excellent example of how structural innovation can lead to novel drug candidates. Its unique combination of functional groups and stereochemical features provides a rich foundation for further chemical manipulation and biological evaluation. As research continues to uncover new therapeutic targets and mechanisms, compounds like Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate are likely to play an increasingly important role in drug discovery efforts.
The synthesis and characterization of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate have also contributed to advancements in analytical chemistry techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been employed to elucidate its structure and confirm its purity. These techniques not only aid in understanding the compound’s properties but also provide valuable insights into reaction mechanisms and synthetic pathways.
In conclusion, Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS No: 1239319-94-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, synthetic accessibility, and promising biological activities make it an attractive candidate for further investigation into various therapeutic areas. As our understanding of disease mechanisms continues to evolve, compounds like this will undoubtedly contribute to the discovery of novel treatments that improve human health.
1239319-94-8 (tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate) 関連製品
- 162167-97-7(Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate)
- 144222-22-0(tert-butyl 4-(aminomethyl)piperidine-1-carboxylate)
- 146667-84-7(Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate)
- 930769-57-6((3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)
- 1807182-77-9(5,6-Dichloropicolinamide)
- 482646-87-7(<br>2-[5-(4-Hydroxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-naphthal en-1-yl-acetamide)
- 1172423-76-5(4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide)
- 1602127-82-1(1-(furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one)
- 91324-13-9(1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol)
- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)
